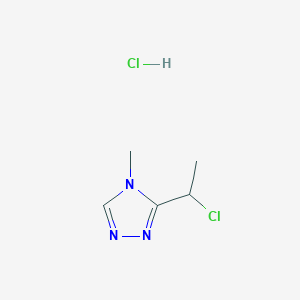

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Übersicht

Beschreibung

The compound “3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely include a 1,2,4-triazole ring substituted at the 3-position with a 1-chloroethyl group and at the 4-position with a methyl group. The compound would also be associated with a chloride ion, as indicated by “hydrochloride” in its name .Chemical Reactions Analysis

Chloroformates, such as 1-chloroethyl chloroformate, are known to react with amines to form carbamates . They can also react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, chloroformates are typically colorless, volatile liquids that degrade in moist air .Wissenschaftliche Forschungsanwendungen

Drug Development and Biological Activities

Triazole derivatives, including 1,2,4-triazole, have shown a wide range of biological activities. These compounds are of great interest in drug development due to their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents. The structural variability of triazoles allows for the synthesis of new drugs targeting diverse diseases. Studies emphasize the importance of developing efficient synthesis methods for these derivatives, considering green chemistry principles to address current health challenges, including drug-resistant bacteria and neglected diseases (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties

Research on 1,2,3-triazoles and 1,2,4-triazoles has been extensive due to their significant role in drug discovery, material science, and pharmaceutical chemistry. These compounds are known for their stability and ability to undergo various chemical reactions, making them key scaffolds in the synthesis of biologically active molecules. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is highlighted as a regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the "click chemistry" approach for its simplicity, high yield, and environmental friendliness (Kaushik et al., 2019).

Anticancer Research

Triazole derivatives are investigated for their anticancer properties, with several molecules being synthesized and tested for antiproliferative activity against various cancer cell types. The flexibility in molecular structure and the ability to target different mechanisms of action make triazoles promising candidates for novel anticancer medications. Their synthesis and application in cancer treatment are well-established, indicating a significant potential for these compounds in oncology (Slavova et al., 2020).

Environmental Applications

In the context of environmental science, nitrogen-doped porous polymers, including those derived from triazole compounds, are recognized for their effectiveness in CO2 capture. These materials offer sustainable and efficient solutions for gas separation, highlighting the importance of structural design and the development of new adsorbents for addressing climate change challenges. The review on CO2 capture and conversion underscores the role of triazine-, benzimidazole-, and triazole-based covalent frameworks in creating advanced materials for environmental applications (Mukhtar et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1-chloroethyl)-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLGKDFWVABUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=CN1C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)

![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)